molecular formula C19H17N3O2 B2575598 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 877650-37-8

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B2575598
CAS-Nummer: 877650-37-8
Molekulargewicht: 319.364
InChI-Schlüssel: GFXGDTHACLXLEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 877650-37-8) is a high-purity chemical compound with a molecular formula of C19H17N3O2 and a molecular weight of 319.36 g/mol . This complex molecule features a pyrido[1,2-a]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Recent scientific investigations have highlighted derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) . SHP2 is a critical signaling protein involved in cell proliferation and survival, and its dysregulation is closely linked to various cancers, making it a significant therapeutic target . Research compounds based on this core structure have demonstrated promising anti-proliferative activity in cellular assays, inducing cell apoptosis and arresting the cell cycle . Furthermore, the related 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (PPO) scaffold has been identified as a metal-chelating pharmacophore, showing potent inhibitory activity against the Botulinum neurotoxin light chain (BoNT/A LC) metalloprotease, which is a critical target for developing countermeasures against botulism . The structural features of this compound make it a valuable intermediate for synthesizing novel molecules for investigating cancer signaling pathways, neurodegenerative disorders, and other therapeutic areas. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

7-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-17-20-10-15(18(23)21(17)11-12)19(24)22-13(2)9-14-5-3-4-6-16(14)22/h3-8,10-11,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGDTHACLXLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4C=CC(=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindoline with a suitable pyridopyrimidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is exemplified by variations in substituents at positions 2, 3, and 6. Below, we compare the target compound with key analogs, focusing on substituent effects and biological implications.

Structural Variations and Substituent Analysis

Key Structural and Functional Insights

Position 3 Substitutions: The target compound’s 2-methylindoline-1-carbonyl group at position 3 is distinct from carboxamide or unsubstituted analogs. In contrast, the Sinomedol N-oxide derivative () features a fluorobenzoyl-piperidinyl group at position 3, introducing both electronegative (fluorine) and bulky aromatic substituents. This may enhance target affinity or metabolic stability compared to the indoline-based substituent .

Position 7 Substitutions :

  • The target compound’s methyl group at position 7 contrasts with piperazine/piperidine substituents in patent-derived analogs (e.g., 4-methylpiperazin-1-yl in ). Piperazine rings often improve aqueous solubility and modulate pharmacokinetic profiles, suggesting the target compound may exhibit different ADME (absorption, distribution, metabolism, excretion) properties .

Position 2 Substitutions :

  • While the target compound lacks substitution at position 2, many analogs feature aryl or heteroaryl groups (e.g., 3,4-dimethoxyphenyl in ). These substituents can enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors or GPCR modulators .

Pharmacological Implications

  • Gastroprotective Activity : The cyclopentyl-carboxamide analog () demonstrated superior efficacy in rat models, emphasizing the role of carboxamide groups and methyl positioning. The target compound’s indoline-carbonyl group may redirect activity toward different pathways or reduce gastroprotective effects .
  • Metabolic Stability : Fluorinated or piperazine-containing analogs (e.g., ) are likely optimized for prolonged half-lives, whereas the target compound’s methyl and indoline groups may result in faster hepatic clearance.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for functionalizing the C-3 position of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold?

  • Methodology : Metal-free C-3 chalcogenation (sulfenylation/selenylation) using iodine as a catalyst under mild conditions (room temperature, 12–24 hours) achieves high yields (up to 95%). Thiols or organodiselenides react with the scaffold in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. This method tolerates diverse functional groups (e.g., halogens, –OMe, –CF₃) and scales to gram quantities .
  • Key Data : Electron-deficient aryl thiols (e.g., 4-F-C₆H₄SH) yield higher product efficiency (90–95%) compared to electron-rich analogs (e.g., 4-OMe-C₆H₄SH, 70–76%) .

Q. How can halogenated derivatives of this scaffold be synthesized for further functionalization?

  • Methodology : Direct halogenation using N-halosuccinimides (NXS, X = Cl, Br, I) under reflux conditions in acetonitrile. For example, iodination with N-iodosuccinimide (NIS) introduces iodine at the C-3 position, enabling subsequent cross-coupling reactions .
  • Key Data : Halogenation at C-6 (e.g., 6-Cl or 6-Br derivatives) may produce side products via competing cycloaddition pathways, requiring careful optimization of reaction time and temperature .

Q. What analytical techniques are critical for characterizing structural modifications in this scaffold?

  • Methodology : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., C-3 vs. C-2 positions). High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular structures. For radical intermediates, electron paramagnetic resonance (EPR) or trapping experiments with TEMPO are employed .

Advanced Research Questions

Q. How do reaction mechanisms differ between metal-free radical pathways and metal-catalyzed coupling for C-3 functionalization?

  • Methodology : Radical pathways (evidenced by inhibition with TEMPO/BHT) involve thiyl/selenyl radical generation via K₂S₂O₈ oxidation. In contrast, Pd-catalyzed Suzuki-Miyaura coupling requires halogenated precursors (e.g., 3-iodo derivatives) and microwave-assisted heating (e.g., 120°C, 30 minutes) for aryl group introduction .
  • Data Contradiction : Metal-free methods avoid Pd residue contamination but may exhibit lower selectivity for sterically hindered substrates compared to Pd-catalyzed systems .

Q. What strategies resolve contradictory data in bioactivity studies, such as species-specific inhibitory effects?

  • Methodology : Comparative IC₅₀/Ki assays across species (e.g., human vs. murine elastase) identify structural determinants of selectivity. For example, SSR 69071 shows >100-fold selectivity for human leukocyte elastase (HLE, IC₅₀ = 3.9 nM) over porcine isoforms due to active-site steric differences .
  • Experimental Design : Molecular docking and site-directed mutagenesis validate binding interactions. For instance, replacing Thr-226 in porcine elastase with human Ala-226 restores inhibitor affinity .

Q. How can late-stage functionalization of halogenated derivatives address synthetic challenges in diversifying the scaffold?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling on 3-iodo or 7-chloro derivatives to introduce aryl/heteroaryl groups. Microwave irradiation (150°C, 20 minutes) enhances reaction efficiency for sterically demanding substrates (e.g., 2-naphthyl boronic acid) .
  • Limitation : Competing side reactions (e.g., dehalogenation) may occur with strongly electron-donating substituents, necessitating protective group strategies .

Q. What role do substituent electronic effects play in modulating reaction outcomes during C-3 chalcogenation?

  • Methodology : Systematic variation of aryl thiols/selenides with electron-withdrawing (–NO₂, –CF₃) or donating (–OMe, –Me) groups reveals that electron-deficient substrates accelerate radical formation, yielding higher conversions (85–95% vs. 60–75% for electron-rich analogs) .
  • Mechanistic Insight : Electron-deficient thiols generate more stable thiyl radicals, favoring efficient H-atom abstraction from the scaffold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.